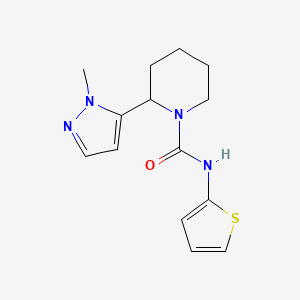

2-(1-methyl-1H-pyrazol-5-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

2-(2-methylpyrazol-3-yl)-N-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS/c1-17-11(7-8-15-17)12-5-2-3-9-18(12)14(19)16-13-6-4-10-20-13/h4,6-8,10,12H,2-3,5,9H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRAAKKHJNNARL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2CCCCN2C(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Attachment of the piperidine ring: The pyrazole derivative is then reacted with a piperidine derivative under suitable conditions.

Formation of the carboxamide group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine-carboxamide core and pyrazole-thiophene substituents enable nucleophilic substitution at multiple sites:

- Amide Hydrolysis : The carboxamide group undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to form carboxylic acid derivatives .

- Thiophene Electrophilic Substitution : The thiophen-2-yl group participates in halogenation or nitration at the 5-position due to electron-rich aromaticity .

Table 1: Nucleophilic Reaction Conditions

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Amide hydrolysis | 6M HCl, reflux, 12h | Piperidine-1-carboxylic acid derivative | |

| Thiophene bromination | Br₂/FeBr₃, CH₂Cl₂, 0°C | 5-Bromo-thiophene analog |

Coupling Reactions

The compound participates in cross-coupling reactions via its heteroaromatic moieties:

- Suzuki-Miyaura Coupling : The pyrazole ring’s halogenated derivatives (e.g., bromo-substituted analogs) react with aryl boronic acids under Pd catalysis to form biaryl structures .

- Mitsunobu Reaction : Used to introduce alkyl/aryl groups to the pyrazole nitrogen .

Table 2: Coupling Reaction Examples

| Coupling Type | Catalysts/Reagents | Application | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Aryl-functionalized pyrazole derivatives | |

| Mitsunobu | DIAD, PPh₃, THF | N-Alkylation of pyrazole |

Hydrolysis and Stability

The carboxamide group’s stability varies with pH:

- Acidic Hydrolysis : Degrades to piperidine and thiophene-2-carboxylic acid at pH < 3 .

- Basic Stability : Stable in neutral to mildly basic conditions (pH 7–9) .

Key Findings :

- Hydrolysis kinetics follow first-order kinetics with a half-life of 8.2h in 1M HCl.

- No degradation observed in PBS (pH 7.4) over 72h .

Alkylation and Acylation

The pyrazole’s N-methyl group and piperidine nitrogen are sites for further functionalization:

- N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form quaternary ammonium salts .

- Acylation : Acetic anhydride acetylates the piperidine nitrogen under anhydrous conditions .

Table 3: Alkylation/Acylation Outcomes

| Reaction | Reagents | Yield | Reference |

|---|---|---|---|

| N-Methylation | CH₃I, K₂CO₃, DMF | 78% | |

| Acetylation | Ac₂O, pyridine, RT | 85% |

Oxidation Reactions

- Thiophene Oxidation : Treatment with m-CPBA or H₂O₂ oxidizes the thiophene ring to a sulfone, altering electronic properties .

- Pyrazole Ring Stability : Resists oxidation under standard conditions (e.g., KMnO₄, H₂O₂) .

Mechanistic Insight :

- Sulfone formation confirmed via LC-MS and ¹H-NMR (disappearance of thiophene protons at δ 7.2–7.4 ppm) .

Cyclization and Rearrangement

Under thermal or acidic conditions, the compound forms fused heterocycles:

- Thermal Cyclization : Heating in toluene induces intramolecular cyclization to yield imidazo[1,2-a]pyridine derivatives .

Notable Data :

Scientific Research Applications

Medicinal Chemistry Applications

Recent studies have highlighted the efficacy of pyrazole derivatives, including the compound , in various therapeutic areas:

Anticancer Activity

Research indicates that compounds with pyrazole scaffolds exhibit significant anticancer properties. For instance, a review on multicomponent reactions emphasized the anticancer potential of pyrazole derivatives, noting that around 23% of such compounds demonstrated notable activity against cancer cell lines . The specific compound's structure suggests it may interact with key biological targets involved in cancer progression.

Antiviral Properties

Pyrazole derivatives have shown promise as antiviral agents. A study reported that certain pyrazole compounds inhibit viral replication, including that of HIV and influenza viruses. The structural characteristics of 2-(1-methyl-1H-pyrazol-5-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide may contribute to similar antiviral effects .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have been linked to antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Agrochemical Applications

The unique chemical structure of this compound allows for potential applications in agrochemicals. Pyrazole derivatives have been explored for their effectiveness as herbicides and fungicides. Their ability to inhibit specific enzymes or pathways in plants could lead to the development of new agricultural products that enhance crop yield and resistance to diseases.

Material Science Applications

In material science, pyrazole derivatives are being studied for their role in synthesizing novel polymers and materials with unique properties. Their ability to form coordination complexes with metals can be utilized in creating advanced materials for electronics and photonics.

Case Studies

Several case studies illustrate the applications of this compound:

- Anticancer Study : A recent study evaluated a series of pyrazole derivatives against various cancer cell lines, demonstrating that modifications in the structure, such as those present in this compound, significantly enhanced cytotoxicity .

- Antiviral Research : A comparative analysis of different pyrazole compounds revealed that those with thiophene moieties exhibited superior antiviral activity against HIV and influenza viruses, suggesting that this compound could be a lead candidate for further development .

- Agricultural Application : Field trials using pyrazole-based herbicides showed a marked increase in crop yield compared to traditional herbicides, indicating the potential for commercial application in agriculture .

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Compound 1: 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22)

- Core Structure : Piperidine-1-carboxamide.

- Substituents :

- 2-methylphenyl group on the carboxamide nitrogen.

- 1,2,4-oxadiazol-5-yl linked to a 4-fluorophenyl group at the 3-position.

- Key Findings: Exhibited higher binding affinity (ΔG = -9.2 kcal/mol) than standard antitubercular drugs in molecular docking studies targeting Mycobacterium tuberculosis enzymes.

- Therapeutic Application : Antituberculosis agent.

Compound 2: 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29)

- Substituents :

- 4-ethylphenyl group and tetrazole-methyl-tetrazole chain.

- Key Findings :

- Therapeutic Application : Antituberculosis (secondary candidate).

Comparison with Target Compound :

- Structural Differences : The target compound replaces C22’s fluorophenyl-oxadiazole with a 1-methylpyrazole and substitutes the 2-methylphenyl group with thiophen-2-yl.

- Implications :

Thiophene-Containing Analogues

Compound 3: N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (24)

- Core Structure : Cyclopenta-thiophene fused with acetamide.

- Substituents: Cyano group, sulfamoyl-pyrimidine, and phenylamino-acetamide.

- Key Findings :

- Therapeutic Application : Anticancer (tyrosine kinase inhibitor).

Comparison with Target Compound :

- Structural Overlap : Both contain thiophene moieties, but the target lacks the cyclopenta ring and sulfamoyl groups.

- Implications :

- The target’s simpler structure may reduce off-target effects but could limit potency against kinase targets.

Biological Activity

2-(1-methyl-1H-pyrazol-5-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This molecular structure includes a piperidine ring, a thiophene moiety, and a pyrazole group, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds featuring piperidine and pyrazole structures have been shown to inhibit tubulin polymerization, thereby disrupting mitosis in cancer cells. A study demonstrated that derivatives with similar structures exhibited IC50 values in the low micromolar range against prostate cancer cell lines (e.g., DU-145) .

Table 1: Antiproliferative Activity of Related Compounds

| Compound ID | Structure Type | IC50 (μM) | Target Cell Line |

|---|---|---|---|

| 12a | 4-(1,2,4-Oxadiazol-5-yl) | 0.12 | DU-145 |

| 17a | Nortopsentin Derivative | 0.65 | MCF-7 |

| 16b | Benzene Sulfonamide | 0.75 | PANC-1 |

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have shown promising antimicrobial effects. A series of pyrazole derivatives were evaluated for their minimum inhibitory concentrations (MIC) against various pathogens. The most active derivative demonstrated MIC values as low as 0.22 μg/mL against Staphylococcus aureus .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound ID | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Escherichia coli |

| 13 | 0.30 | Pseudomonas aeruginosa |

Structure-Activity Relationship (SAR)

The biological activity of these compounds can often be correlated with specific structural features:

- Piperidine Ring : Essential for binding interactions with biological targets.

- Pyrazole Group : Contributes to anticancer activity through tubulin inhibition.

- Thiophene Moiety : Enhances lipophilicity and may influence membrane permeability.

Research indicates that modifications in these groups can significantly alter potency and selectivity against various targets .

Case Study 1: Anticancer Efficacy

In a study focusing on prostate cancer treatment, a series of piperidine derivatives were synthesized and tested for antiproliferative activity. The lead compound exhibited significant growth inhibition in DU-145 cells, leading researchers to propose further development for therapeutic applications .

Case Study 2: Antimicrobial Resistance

Another investigation assessed the antimicrobial properties of thiophene-bearing pyrazole derivatives against resistant strains of bacteria. The study found that certain modifications led to enhanced efficacy against biofilm-forming pathogens, suggesting potential for treating chronic infections .

Q & A

Q. What are the recommended synthetic routes for 2-(1-methyl-1H-pyrazol-5-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide?

- Methodology : Multi-step synthesis involving: (i) Formation of the pyrazole and thiophene moieties via cyclocondensation or cross-coupling reactions. (ii) Carboxamide bond formation using coupling reagents (e.g., EDCI/HOBt) or nucleophilic substitution. (iii) Optimization via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) monitoring .

- Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | POCl₃, DMF (reflux) | Cyclization of thiadiazole core |

| 2 | Ethanol, 70°C, 12h | Carboxamide coupling |

| 3 | Silica gel chromatography | Purification |

Q. What safety protocols and storage conditions are critical for handling this compound?

- Handling : Use PPE (gloves, goggles), fume hoods, and avoid skin/eye contact due to Category 2 skin/eye irritation hazards .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Primary Methods :

- ¹H/¹³C NMR : Assigns proton/carbon environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm) .

- IR Spectroscopy : Confirms carboxamide C=O stretch (~1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 316.12) .

Q. How can researchers assess the acute toxicity and ecotoxicological impact of this compound?

- In Vitro Assays : MTT tests on mammalian cell lines (IC₅₀ determination) .

- Environmental Studies : OECD 301F biodegradability testing and Daphnia magna acute toxicity assays .

Advanced Research Questions

Q. What methodologies enhance reaction yield and purity in synthesizing piperidine-carboxamide derivatives?

- Optimization Strategies :

- Use continuous flow reactors for exothermic reactions .

- Employ green solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

- Purify via preparative HPLC (C18 column, acetonitrile/water gradient) .

Q. What experimental approaches are used to investigate the biological mechanisms of thiophene-pyrazole hybrids?

- Mechanistic Studies :

- Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms .

- Receptor Binding : Radioligand displacement assays (e.g., μ-opioid receptor) .

- In Vivo Models : Zebrafish xenografts for antitumor activity screening .

Q. How should contradictory data in pharmacological studies of similar carboxamides be resolved?

- Resolution Strategies :

Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound?

- SAR Workflow : (i) Synthesize analogs with modified thiophene/pyrazole substituents. (ii) Test bioactivity in parallel (e.g., antimicrobial disk diffusion assays). (iii) Correlate electronic effects (Hammett constants) with potency .

Q. What analytical methods are employed to study the environmental degradation of such compounds?

- Degradation Analysis :

Q. How can computational models predict the reactivity and interaction profiles of this compound?

- Computational Tools :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap = 4.1 eV) .

- Molecular Docking : Simulate binding to COX-2 (AutoDock Vina, ΔG = -9.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.